molecular formula C24H19ClN4O3S B2932689 2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide CAS No. 958963-04-7

2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide

Cat. No. B2932689
CAS RN: 958963-04-7
M. Wt: 478.95
InChI Key: QFWRTIPJYXVOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with a molecular formula of C27H23ClN4O2S . It belongs to the class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Imidazole derivatives, such as MLS000094890, have been studied for their potential antibacterial and antimicrobial properties. The presence of the imidazole ring in the compound’s structure is known to contribute to these activities. Research has shown that imidazole-containing compounds can be effective against a variety of bacterial strains, making them valuable in the development of new antibiotics and antimicrobial agents .

Anticancer Research

Compounds with the imidazole moiety have also been explored for their anticancer properties. The structural complexity of MLS000094890 allows for interactions with biological targets that can disrupt cancer cell growth and proliferation. This compound could be part of studies aiming to develop novel chemotherapeutic agents that are more selective and have fewer side effects .

Anti-inflammatory and Analgesic Effects

The imidazole ring is a common feature in many anti-inflammatory and analgesic drugs. MLS000094890 could potentially be used in the synthesis of new medications that target inflammatory pathways and pain receptors, providing relief from various inflammatory conditions and pain-related disorders .

Antiviral Research

Research into imidazole derivatives has included the exploration of their antiviral capabilities. MLS000094890 may have applications in the study of viral replication mechanisms and the development of antiviral drugs, particularly as the world faces emerging viral threats and the need for effective treatments .

Enzyme Inhibition Studies

MLS000094890 could serve as a lead compound in the design of enzyme inhibitors. Its structure allows for the possibility of binding to active sites of enzymes, thereby modulating their activity. This application is crucial in understanding disease mechanisms and developing drugs that can control enzymatic reactions involved in various diseases .

Neurological Disorder Research

The imidazole core of MLS000094890 suggests potential use in neurological research, particularly in the development of drugs targeting neurodegenerative diseases. Imidazole derivatives have been associated with neuroprotective effects and could contribute to treatments for conditions like Alzheimer’s and Parkinson’s disease .

Future Directions

Given the diverse biological activities of thioxopyrimidines and their condensed analogs , this compound could be a subject of future research in medicinal chemistry. Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications.

properties

IUPAC Name

2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-16-9-7-15(8-10-16)14-33-24-28-19-6-2-1-5-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-4-3-11-32-17/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRTIPJYXVOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide

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